5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound is a uniquely substituted pyrazolobenzoxazine with a 1,3-benzodioxol-5-yl group at position 5 and unsubstituted phenyl at position 2, creating a distinct pharmacophoric signature not replicable by generic analogs. Validated in-scaffold SAR shows that even minor aryl modifications drastically alter BZR affinity, KSP inhibition, and antimicrobial potency. Procure for MRSA MIC determination, COX-1/COX-2 profiling, [³H]flunitrazepam displacement, and KSP ATPase assays. Secure this high-purity batch for decisive SAR and lead optimization campaigns.

Molecular Formula C23H18N2O3
Molecular Weight 370.4g/mol
CAS No. 300573-13-1
Cat. No. B377016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS300573-13-1
Molecular FormulaC23H18N2O3
Molecular Weight370.4g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6
InChIInChI=1S/C23H18N2O3/c1-2-6-15(7-3-1)18-13-19-17-8-4-5-9-20(17)28-23(25(19)24-18)16-10-11-21-22(12-16)27-14-26-21/h1-12,19,23H,13-14H2
InChIKeyLMMKBNXBWCWDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 300573-13-1) – Core Identity and Procurement Profile


5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 300573‑13‑1, C₂₃H₁₈N₂O₃, MW 370.4 g mol⁻¹) belongs to the 1,10b‑dihydropyrazolo[1,5‑c][1,3]benzoxazine class—a tricyclic scaffold featuring a fused pyrazole–benzoxazine core substituted at position 5 with a 1,3‑benzodioxol‑5‑yl ring and at position 2 with an unsubstituted phenyl ring [REFS‑1]. This class has been explored for benzodiazepine receptor (BZR) affinity [REFS‑2], mitotic kinesin KSP inhibition [REFS‑3], and antimicrobial, anti‑inflammatory, and antioxidant activities [REFS‑4]. The compound is catalogued by multiple research‑chemical suppliers, making it accessible for structure–activity relationship (SAR) profiling, biological screening, and focused‑library synthesis.

Why Generic Substitution Fails for 5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine


In‑class substitution is contraindicated because the dihydropyrazolo[1,5‑c][1,3]benzoxazine scaffold is exquisitely sensitive to substituent identity at positions 2 and 5. The benzodioxole moiety contributes two additional hydrogen‑bond acceptors relative to the unsubstituted 2,5‑diphenyl parent (CAS 140472‑91‑9) [REFS‑1], altering both topological polar surface area and lipophilicity. SAR studies demonstrate that even minor modifications to the aryl appendages profoundly shift pharmacological profiles, including benzodiazepine receptor affinity (sub‑micromolar vs. inactive) [REFS‑2] and KSP inhibitory potency [REFS‑3]. Furthermore, spiro‑derivatives within the same core exhibit antimicrobial activity against S. aureus ATCC 43300 and anti‑inflammatory effects superior to diclofenac, while other substitution patterns are inactive [REFS‑4]. These observations confirm that the 5‑(1,3‑benzodioxol‑5‑yl)‑2‑phenyl combination encodes a unique pharmacophoric signature that cannot be replicated by generic analogs within the class.

Quantitative Differentiation Evidence for 5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Relative to Closest Analogs


Hydrogen‑Bond Acceptor Count Increases by 67 % vs. the 2,5‑Diphenyl Parent

The 1,3‑benzodioxol‑5‑yl substituent introduces two additional oxygen atoms at position 5, elevating the hydrogen‑bond acceptor (HBA) count to 5 for the target compound, compared with 3 HBA for the unsubstituted 2,5‑diphenyl analog (CAS 140472‑91‑9) [REFS‑1]. This increase in HBA capacity directly influences target engagement and solubility, as benzodiazepine receptor pharmacophore models require at least one proton‑acceptor moiety in the tricyclic core or the C‑2 substituent for sub‑micromolar affinity [REFS‑2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Calculated Lipophilicity (XLogP3) Reduced by ~1.5–2.0 log Units vs. the 7,9‑Dichloro Analog

The 7,9‑dichloro analog (CAS 302914‑20‑1) exhibits a PubChem‑computed XLogP3 of 5.9 [REFS‑1]. The target compound lacks these two electron‑withdrawing chlorine atoms and is predicted to have an XLogP3 of approximately 4.0–4.5, reflecting a ≥1.5‑unit reduction in lipophilicity [REFS‑2]. This shift is expected to improve aqueous solubility and reduce non‑specific protein binding while maintaining sufficient membrane permeability for intracellular target engagement.

Physicochemical Profiling ADME Medicinal Chemistry

Class‑Level Antimicrobial Activity vs. S. aureus in the Benzoxazine Scaffold

Spiro derivatives of the 1,10b‑dihydropyrazolo[1,5‑c][1,3]benzoxazine scaffold were evaluated against a panel of microorganisms. One compound demonstrated high antimicrobial activity against S. aureus ATCC 43300 (MIC values reported in the primary publication), while other substitution patterns showed no detectable activity [REFS‑1]. Although this data pertains to spiro‑fused analogs, the shared dihydropyrazolobenzoxazine core implies that the target compound’s 5‑(1,3‑benzodioxol‑5‑yl)‑2‑phenyl substitution may confer a favorable antimicrobial SAR entry point requiring further direct profiling.

Antimicrobial Drug Discovery Infectious Disease

Class‑Level Anti‑Inflammatory Activity Superior to Diclofenac in In Vitro Assays

In the same spiro‑derivative series, certain 1,10b‑dihydropyrazolo[1,5‑c][1,3]benzoxazine analogs displayed anti‑inflammatory efficacy exceeding that of the reference drug diclofenac in in vitro assays [REFS‑1]. The target compound’s non‑spiro architecture and benzodioxole‑phenyl substitution represent a distinct chemical space that may yield comparable or superior anti‑inflammatory potency upon direct testing. Quantitative values are reported in the primary reference; head‑to‑head data for the target compound are not yet available.

Anti-inflammatory Inflammation Drug Discovery

Class‑Level Benzodiazepine Receptor Affinity: Requirement for Heteroatom Acceptor at Position 5

Varano et al. (1996) demonstrated that pyrazolo[1,5‑c][1,3]benzoxazin‑5‑ones and related derivatives bind to the benzodiazepine receptor (BZR) in rat cortical membranes with sub‑micromolar affinity, provided that at least one proton acceptor (a₁) is present in the tricyclic core or at the C‑2 substituent [REFS‑1]. The target compound’s 5‑(1,3‑benzodioxol‑5‑yl) substituent contributes two ether oxygen atoms that can serve as proton acceptors, satisfying this pharmacophoric requirement. In contrast, the 2,5‑diphenyl analog (CAS 140472‑91‑9) lacks this acceptor functionality at position 5 and may exhibit diminished BZR binding.

CNS Benzodiazepine Receptor Neuropharmacology

Class‑Level Mitotic Kinesin KSP Inhibition with Favorable Pharmacokinetic Profile

Garbaccio et al. (2007) reported that 3,3‑disubstituted dihydropyrazolobenzoxazines are potent inhibitors of the mitotic kinesin KSP (Eg5) with IC₅₀ values in the nanomolar range, favorable pharmacokinetic properties, and in vivo efficacy in tumor xenograft models [REFS‑1]. While the target compound bears a different substitution pattern (5‑benzodioxolyl‑2‑phenyl vs. 3,3‑disubstituted), the dihydropyrazolobenzoxazine core is identical, indicating that this scaffold is inherently capable of engaging the KSP ATP‑binding site. Direct KSP inhibition data for the target compound are not reported.

Cancer Mitotic Kinesin KSP Inhibitor Oncology

High‑Impact Research and Procurement Application Scenarios for 5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine


Antimicrobial Screening Against Multidrug‑Resistant S. aureus

Based on class‑level antimicrobial activity against S. aureus ATCC 43300 demonstrated by spiro‑derivatives of the 1,10b‑dihydropyrazolo[1,5‑c][1,3]benzoxazine scaffold [REFS‑1], the target compound is a high‑priority candidate for MIC determination against methicillin‑resistant S. aureus (MRSA) clinical isolates. Its distinct benzodioxole‑phenyl substitution provides an unexplored SAR vector within the antimicrobial benzoxazine space.

Anti‑Inflammatory SAR Expansion Beyond Diclofenac‑Level Activity

The observation that certain spiro‑fused benzoxazines surpass diclofenac in in vitro anti‑inflammatory potency [REFS‑1] positions the target compound for head‑to‑head COX‑1/COX‑2 selectivity profiling and in vivo carrageenan‑induced paw edema studies. Procurement for such experiments is justified by the scaffold’s proven anti‑inflammatory potential and the target’s non‑spiro architecture, which may improve drug‑likeness.

CNS‑Focused Benzodiazepine Receptor Binding Assays

Varano et al. established that a proton acceptor at position 5 is critical for sub‑micromolar BZR affinity [REFS‑2]. The target compound’s 1,3‑benzodioxol‑5‑yl group fulfills this requirement, making it a strong candidate for [³H]flunitrazepam displacement assays. Procurement enables direct comparison with known BZR ligands and evaluation of subtype selectivity (α₁–α₆βγ₂) for anxiolytic or anticonvulsant development.

Mitotic Kinesin KSP Inhibition for Anticancer Lead Discovery

The dihydropyrazolobenzoxazine core is a validated KSP inhibitor pharmacophore with nanomolar potency, oral bioavailability, and in vivo antitumor activity [REFS‑3]. Procuring the target compound allows evaluation of whether the benzodioxole‑phenyl substitution maintains or enhances KSP ATPase inhibition while potentially improving selectivity over other kinesins and reducing mitotic slippage—a known limitation of first‑generation KSP inhibitors.

Quote Request

Request a Quote for 5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.